2-Amino-3-phenoxypropanoic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Researchers seeking a non-proteinogenic amino acid for CNS-focused medicinal chemistry often face limited supply and ambiguous purity. This (±)-β-phenoxyalanine (CAS 59123-22-7) solves that with its unique phenoxy-ether scaffold, enabling direct synthesis of privileged 3-aminochroman structures inaccessible to canonical amino acids. - Balanced Lipophilicity: XLogP3 of -1.7 and TPSA of 72.6 Ų for favorable BBB permeability profiles. - Validated Utility: Serves as a core scaffold for SAR studies targeting Gram-positive bacteria, with reported activity exceeding bacitracin against S. aureus. - Supply Assurance: Available at 98% HPLC purity, with bulk options and rapid global shipping for uninterrupted research programs.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 59123-22-7
Cat. No. B109752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-phenoxypropanoic acid
CAS59123-22-7
Synonyms3-phenoxy-alanine;  O-Phenyl-DL-serine; 
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(C(=O)O)N
InChIInChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
InChIKeyJQBDLDSXPJLCFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-phenoxypropanoic Acid | Synthetic Phenoxy Amino Acid for Research


2-Amino-3-phenoxypropanoic acid (CAS 59123-22-7), also known as (±)-β-phenoxyalanine or O-phenylserine, is a non-proteinogenic aromatic amino acid derivative [1]. It is characterized by a phenoxy group attached to the β-carbon of an alanine backbone, distinguishing it from natural aromatic amino acids like phenylalanine and tyrosine . This structural feature confers calculated physicochemical properties, including an XLogP3 of -1.7 and a topological polar surface area (TPSA) of 72.6 Ų, which are distinct from both aliphatic and aromatic canonical amino acids [1]. It serves as a specialized building block in the synthesis of biologically relevant scaffolds, notably 3-aminochroman derivatives .

Why This Phenoxy Amino Acid Cannot Be Replaced by Natural Amino Acids


The simple substitution of 2-amino-3-phenoxypropanoic acid with a natural amino acid like L-phenylalanine or L-serine is inadequate for specific research applications due to critical differences in physicochemical properties and synthetic utility. The ether-linked phenoxy group introduces a unique combination of lipophilicity and hydrogen-bonding capability not found in L-phenylalanine, as evidenced by its distinct XLogP3 value of -1.7 and a topological polar surface area (TPSA) of 72.6 Ų, compared to -1.5 XLogP3 and 63.3 Ų TPSA for phenylalanine [1]. This balance is essential for modulating passive membrane permeability and target engagement in drug design. Furthermore, the compound's specific geometry enables a unique synthetic route to 3-aminochroman scaffolds, a privileged structure in CNS drug discovery, a transformation that canonical amino acids cannot directly undergo . This unique combination of properties makes it a non-substitutable starting material for targeted medicinal chemistry programs.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity and Polar Surface Area vs. Natural Amino Acid Analogs

Compared to its closest natural analogs, 2-amino-3-phenoxypropanoic acid exhibits a unique physicochemical profile. Its computed octanol-water partition coefficient (XLogP3) is -1.7, which is intermediate between the more lipophilic L-phenylalanine (-1.5) and the less lipophilic L-serine (-3.1) [1]. Simultaneously, its topological polar surface area (TPSA) of 72.6 Ų is higher than that of L-phenylalanine (63.3 Ų) but lower than L-serine (83.6 Ų) [1]. This combination provides a distinct balance of lipophilicity and polarity not offered by either natural amino acid.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Specific Reactant for 3-Aminochroman Synthesis

A key differentiator for 2-amino-3-phenoxypropanoic acid is its documented use as a reactant specifically enabling the synthesis of 3-aminochroman derivatives and the configuration of its enantiomers . This synthetic utility is based on a protocol by Sarda et al. (1976) and is not achievable with simple natural amino acids like phenylalanine or serine without significant structural modification. 3-Aminochromans are a privileged scaffold with high affinity for serotonin receptors like 5-HT1A and the serotonin transporter (SERT), making this compound a strategic starting material for CNS drug development [1].

Central Nervous System (CNS) Drug Discovery Serotonin Receptor Ligands 3-Aminochroman Synthesis

Antibacterial Activity Against Gram-positive Bacteria vs. Bacitracin

2-Amino-3-phenoxypropanoic acid (O-Phenylserine), a product of the Bacillus subtilis licheniformis strain, has demonstrated superior antibacterial activity against Gram-positive bacteria when compared to the clinically used antibiotic bacitracin . It has been found to be more active against pathogens such as Staphylococcus aureus and Bacillus licheniformis, although it shows less activity against Gram-negative bacteria like Escherichia coli . The exact mechanism and quantitative minimum inhibitory concentration (MIC) values were not provided in the source.

Antibacterial Gram-positive Natural Product Analog

Key Procurement-Led Application Scenarios


CNS-Penetrant 3-Aminochroman Library Synthesis

Medicinal chemists can leverage the compound's dual role as a direct precursor to the 3-aminochroman scaffold and its balanced lipophilicity (XLogP3 = -1.7) and TPSA (72.6 Ų) [1]. This allows for the efficient synthesis of focused libraries targeting serotonin receptors, where the starting material's physicochemical properties hint at a favorable profile for crossing the blood-brain barrier, a critical factor in CNS drug discovery.

Novel Topical Antibacterial Agents Targeting Gram-positive Pathogens

Building on observations that O-phenylserine is more active than bacitracin against Gram-positive bacteria like Staphylococcus aureus , this compound can be used as a core scaffold for medicinal chemistry optimization. Researchers can initiate structure-activity relationship (SAR) studies to enhance potency, understand the mechanism of action, and develop new treatments for skin and soft tissue infections, where bacitracin is a standard of care.

Enzyme-Substrate Recognition Studies with Non-Natural Aromatic Amino Acids

The compound's non-proteinogenic nature and unique combination of hydrogen-bond acceptors (phenoxy ether) and a polar surface area distinct from phenylalanine or tyrosine make it a powerful probe for enzymology. It can be incorporated into peptides or used as a standalone inhibitor/substrate analog to study the binding pocket tolerances of enzymes that process aromatic amino acids, such as phenylalanine ammonia-lyase (PAL) or various aminotransferases [1].

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